Ortho-Fluorine Positional Isomerism Defines Unique SAR
The 2‑fluorobenzylidene substitution pattern (CAS 478255‑56‑0) represents a distinct regioisomeric space that is not interchangeable with the commercially available 3‑fluoro (CAS 478256‑36‑9) or 4‑fluoro (CAS 478255‑71‑9) benzylidene analogs. In the closely related 4‑amino‑5‑aryl‑4H‑1,2,4‑triazole‑3‑thiol Schiff base series, moving the fluorine from the ortho to the meta or para position alters the electronic environment of the imine bond, modifies dipole moment, and changes the preferred tautomeric equilibrium, all of which have been shown computationally to influence hydrogen‑bond donor/acceptor capacity and molecular recognition [1].
| Evidence Dimension | Regioisomeric identity of the fluorobenzylidene substituent |
|---|---|
| Target Compound Data | 2‑fluorobenzylidene (ortho‑F) substitution at N‑4; C‑5 = 3‑methylphenyl |
| Comparator Or Baseline | 3‑fluorobenzylidene analog (CAS 478256‑36‑9): meta‑F; 4‑fluorobenzylidene analog (CAS 478255‑71‑9): para‑F |
| Quantified Difference | Positional isomerism: ortho vs. meta vs. para fluorine; distinct dipole vectors and steric profiles predicted computationally |
| Conditions | In silico DFT analysis (B3LYP/6‑31G(d,p)); thione‑thiol tautomerism studies on disubstituted 1,2,4‑triazole‑3‑thiones |
Why This Matters
Positional fluorine isomerism can drastically alter target binding and ADME properties; procurement of the correct regioisomer is essential for SAR reproducibility.
- [1] Davari, M.D.; et al. (2010). Quantum chemical investigation of intramolecular thione‑thiol tautomerism of 1,2,4‑triazole‑3‑thione and its disubstituted derivatives. J. Mol. Model., 16(5), 841–855. doi:10.1007/s00894-009-0585-z View Source
